4-Chloro-2-(4-fluorophenyl)quinazoline
Overview
Description
- 4-Chloro-2-(4-fluorophenyl)quinazoline is a compound related to quinazoline derivatives, which have been studied for various synthetic routes and biological activities.
Synthesis Analysis
- The synthesis of related quinazoline derivatives involves multi-step procedures starting from different precursors. For example, Gong Ping (2005) synthesized a related compound through a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester (Gong Ping, 2005).
- Other synthesis methods involve rapid synthetic methods, nucleophilic substitution reactions, and reduction reactions, as described by Yiqiang Ouyang et al. (2016) (Yiqiang Ouyang et al., 2016).
Molecular Structure Analysis
- The structure of synthesized quinazoline derivatives is often characterized by spectroscopic methods such as NMR, MS, and FT-IR. For example, the study by Zhixu Zhou et al. (2021) used these methods to characterize a similar compound (Zhixu Zhou et al., 2021).
Chemical Reactions and Properties
- Quinazoline derivatives participate in various chemical reactions, including substitution and cyclization, to form a range of heterocyclic structures, as illustrated in studies like Soňa Křupková et al. (2013) (Soňa Křupková et al., 2013).
Physical Properties Analysis
- The physical properties of quinazoline derivatives can be analyzed using techniques like X-ray diffraction, as in the study by Yue Sun et al. (2019), which provides insights into the crystal structure of similar compounds (Yue Sun et al., 2019).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, of quinazoline derivatives are often studied through computational methods and molecular docking, as shown in the study by Qing-mei Wu et al. (2022) (Qing-mei Wu et al., 2022).
Scientific Research Applications
1. Therapeutic Agents in Urinary Bladder Cancer Therapy
- Application Summary: Quinazoline derivatives, including 4-Chloro-2-(4-fluorophenyl)quinazoline, are being explored as potential therapeutic agents in urinary bladder cancer therapy . These compounds constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use .
- Results or Outcomes: The results of these studies are promising, with new quinazoline-based compounds being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
2. Enhancing Skin Barrier Functions
- Application Summary: A quinazoline derivative, SH-340, has been found to induce differentiation of keratinocytes and enhance skin barrier functions against Th2 cytokine-mediated signaling . This suggests potential applications in treating skin conditions like atopic dermatitis.
- Methods of Application: The synthesis of the quinazoline derivative involves dissolving 4-((3-chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl pivalate in N, N-dimethylformamide, adding K2CO3 at 0 °C, stirring for 10 min, then adding oxiran-2-ylmethyl 4-nitrobenzenesulfonate and stirring at 0 °C for 30 min more .
- Results or Outcomes: The quinazoline derivative SH-340 significantly increased factors for differentiation and skin barrier function, while inhibiting TSLP expression in a dose-dependent manner, both at the mRNA and protein levels . It also inhibited the phosphorylation of STAT6, a downstream signaling molecule of IL-4 and IL-13, in keratinocytes .
Future Directions
properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2/c15-13-11-3-1-2-4-12(11)17-14(18-13)9-5-7-10(16)8-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOPPMRJZDRZBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406089 | |
Record name | 4-chloro-2-(4-fluorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-fluorophenyl)quinazoline | |
CAS RN |
113242-33-4 | |
Record name | 4-chloro-2-(4-fluorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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